4-Chloro-2,4'-bipyridine
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Overview
Description
4-Chloro-2,4’-bipyridine is an organic compound belonging to the bipyridine family, characterized by the presence of two pyridine rings connected by a single bond. The compound’s molecular formula is C10H7ClN2, and it has a molecular weight of 190.63 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 4-chloropyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses organotin compounds as reagents . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of 4-Chloro-2,4’-bipyridine often involves large-scale coupling reactions using robust and scalable methods. For instance, the use of Fe3O4@SiO2 magnetic nanoparticles as a catalyst has been reported to improve yields and reduce costs in the bulk synthesis of related compounds . This method involves the reaction of ethyl-2-pinacolate and acetone in the presence of sodium hydride, followed by cyclization and aromatization steps .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Organotin Compounds: Used in Stille coupling reactions.
Boronic Acids: Used in Suzuki coupling reactions.
Major Products:
Functionalized Bipyridines: Resulting from coupling reactions.
Substituted Pyridines: Resulting from substitution reactions.
Scientific Research Applications
4-Chloro-2,4’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2,4’-bipyridine largely depends on its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity . The compound’s chlorine atom can also participate in halogen bonding, influencing its interactions with other molecules .
Comparison with Similar Compounds
4-Chloro-2,4’-bipyridine can be compared with other bipyridine derivatives such as:
4,4’-Bipyridine: Known for its use in coordination chemistry and material science.
2,2’-Bipyridine: Widely used as a ligand in metal complexes due to its strong binding affinity.
3,3’-Bipyridine: Less commonly used but still significant in certain specialized applications.
Uniqueness: 4-Chloro-2,4’-bipyridine is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile building block in organic synthesis and coordination chemistry .
Properties
Molecular Formula |
C10H7ClN2 |
---|---|
Molecular Weight |
190.63 g/mol |
IUPAC Name |
4-chloro-2-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H7ClN2/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-7H |
InChI Key |
KEJMRFQAMHFLOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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